

# Application Notes and Protocols for CEP-28122 in Cell Culture Experiments

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## Compound of Interest

Compound Name: CEP-28122

Cat. No.: B612281

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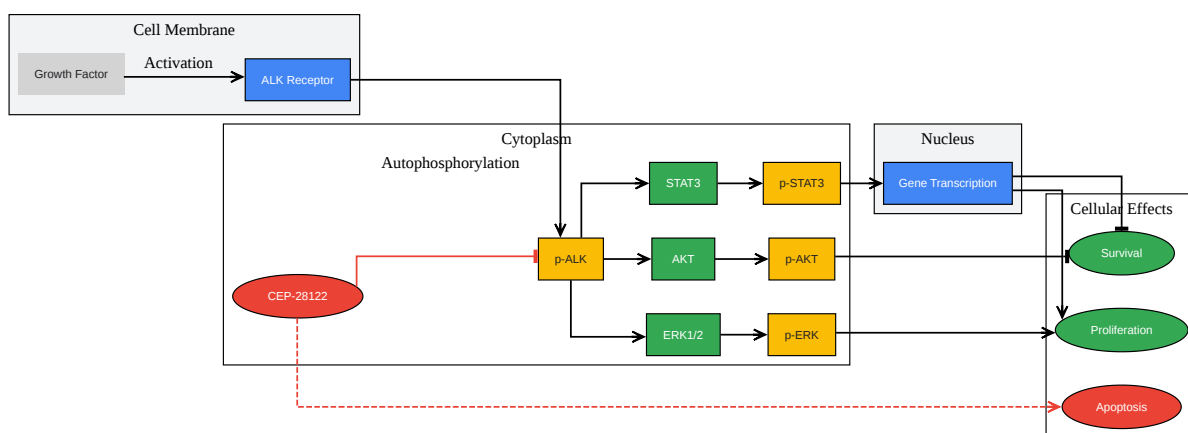
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CEP-28122** is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).<sup>[1][2][3][4][5]</sup> Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.<sup>[1][5]</sup> **CEP-28122** exerts its anti-tumor activity by inhibiting ALK tyrosine phosphorylation, thereby blocking downstream signaling pathways and inducing cytotoxicity and growth inhibition in ALK-positive cancer cells.<sup>[3][5]</sup> With an IC<sub>50</sub> of 1.9 nM for recombinant ALK, **CEP-28122** is a valuable tool for preclinical cancer research.<sup>[2][4][6]</sup> While highly selective for ALK, it also shows inhibitory activity against Flt4, and the Tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC at higher concentrations.<sup>[4][6]</sup>

## Mechanism of Action

**CEP-28122** is a diaminopyrimidine derivative that acts as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.<sup>[5]</sup> By binding to the ATP-binding pocket of the ALK kinase domain, **CEP-28122** prevents the autophosphorylation and activation of the receptor. This, in turn, inhibits the phosphorylation of downstream effector proteins, including Stat-3, Akt, and ERK1/2, leading to the suppression of cell proliferation, survival, and induction of apoptosis in cancer cells harboring activated ALK.<sup>[2]</sup>



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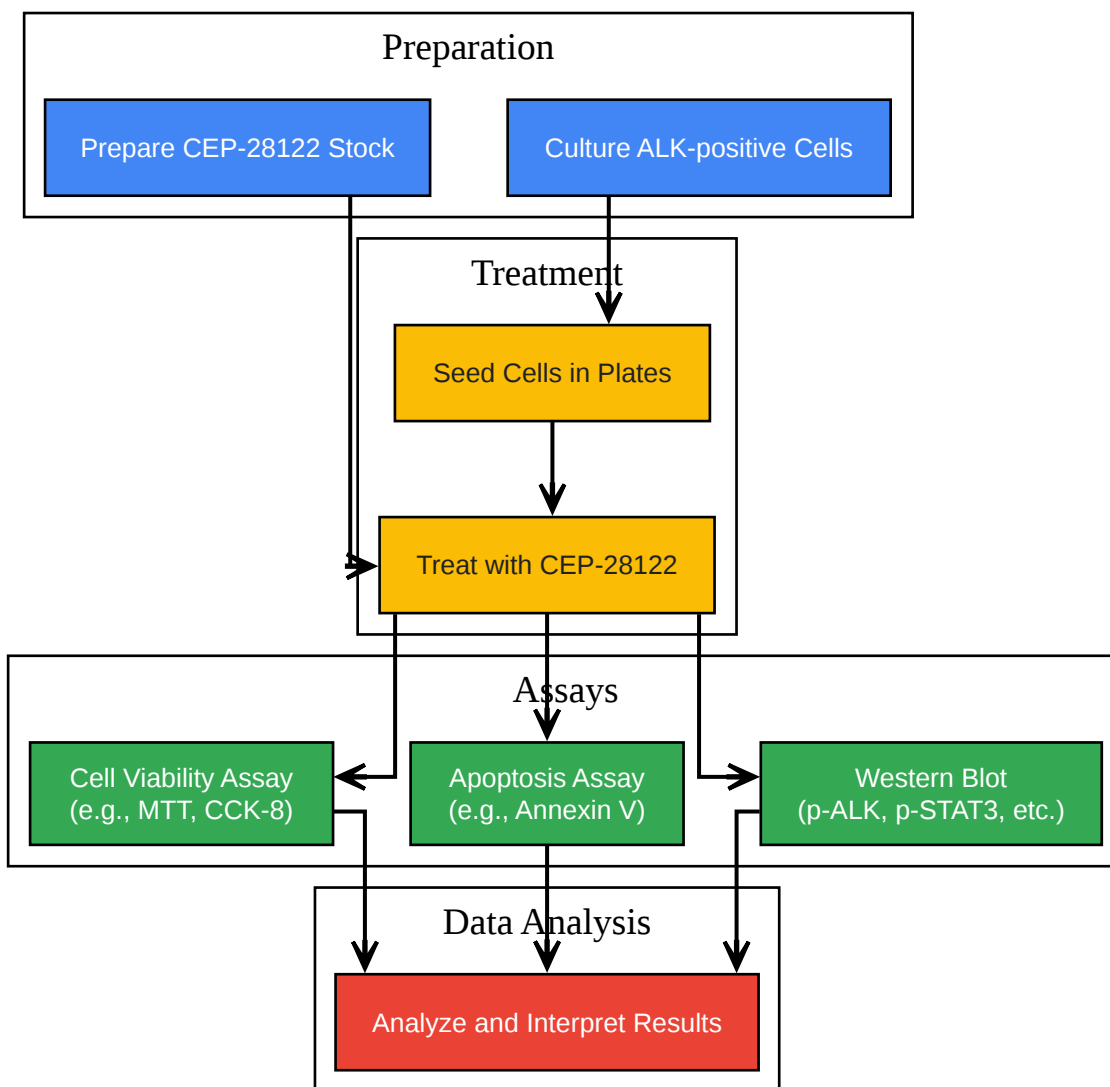
Caption: **CEP-28122** inhibits ALK autophosphorylation, blocking downstream signaling pathways.

## Quantitative Data Summary

The following table summarizes the effective concentrations of **CEP-28122** in various in vitro assays.

Parameter	Cell Line	Concentration Range	IC50	Assay Type	Reference
ALK Kinase Activity	Recombinant	-	1.9 nM	TRF Assay	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Flt4 Kinase Activity	Recombinant	-	46 nM	Kinase Assay	<a href="#">[4]</a> <a href="#">[6]</a>
Growth Inhibition	Karpas-299 (ALCL)	3-3000 nM	20 nM (for p-ALK)	Cell Viability	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Growth Inhibition	Sup-M2 (ALCL)	3-3000 nM	-	Cell Viability	<a href="#">[2]</a> <a href="#">[5]</a>
Growth Inhibition	NCI-H2228 (NSCLC)	3-3000 nM	-	Cell Viability	<a href="#">[5]</a>
Growth Inhibition	NCI-H3122 (NSCLC)	3-3000 nM	-	Cell Viability	<a href="#">[5]</a>
Growth Inhibition	NB-1 (Neuroblastoma)	-	-	Cell Viability	<a href="#">[3]</a> <a href="#">[5]</a>
ALK Phosphorylation Inhibition	Sup-M2 (ALCL)	30-1000 nM	-	Western Blot	<a href="#">[2]</a>

## Experimental Protocols



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